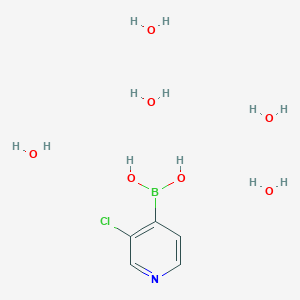
Sulfo DBCO-PEG4-TFP ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfo DBCO-PEG4-TFP ester is a water-soluble, amine-reactive reagent that features a dibenzylcyclooctyne (DBCO) group, a sulfate, and a tetrafluorophenyl (TFP) ester. The DBCO group is a click chemistry handle that efficiently reacts with azide groups on target molecules, while the TFP ester is a good leaving group that is readily displaced by nucleophiles such as amines. The sulfate group increases the solubility of this linker, making it highly useful in various biochemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo DBCO-PEG4-TFP ester involves the incorporation of the DBCO moiety onto proteins, peptides, or other amine-containing molecules. The hydrophilic sulfonated spacer arm greatly improves the water solubility of DBCO-derivatized molecules, making them completely soluble in aqueous media . The synthetic route typically involves the reaction of DBCO with a PEG4 spacer arm and a TFP ester under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The reagents are typically stored at -20°C to maintain stability and are shipped at ambient temperature .
Análisis De Reacciones Químicas
Types of Reactions
Sulfo DBCO-PEG4-TFP ester undergoes several types of chemical reactions, including:
Substitution Reactions: The TFP ester is readily displaced by nucleophiles such as amines.
Click Chemistry Reactions: The DBCO group efficiently reacts with azide groups to form stable triazole linkages.
Common Reagents and Conditions
Common reagents used in reactions with this compound include primary amines and azide-functionalized compounds. The reactions are typically carried out in aqueous media at room temperature, making the process efficient and straightforward .
Major Products Formed
The major products formed from these reactions include DBCO-labeled conjugates and triazole linkages, which are stable and useful in various biochemical applications .
Aplicaciones Científicas De Investigación
Sulfo DBCO-PEG4-TFP ester has a wide range of scientific research applications, including:
Chemistry: Used as a labeling reagent for the modification of amine-containing molecules in aqueous media.
Biology: Employed in protein labeling and crosslinking applications.
Medicine: Utilized in the synthesis of protein-targeting molecules and other bioactive compounds.
Industry: Applied in the production of various bioconjugates and imaging agents.
Mecanismo De Acción
The mechanism of action of Sulfo DBCO-PEG4-TFP ester involves the bioorthogonal coupling between an alkyne and an azide. Once a protein or biomolecule is DBCO-labeled, it can undergo a copper-free azide-alkyne cycloaddition reaction to form a stable triazole linkage with an azide-labeled coupling partner . This reaction is highly selective and does not require a copper catalyst, making it suitable for sensitive biological applications .
Comparación Con Compuestos Similares
Similar Compounds
DBCO-TFP ester: Similar in structure but lacks the sulfonated spacer arm, which reduces its water solubility.
Sulfo DBCO-PEG4-amine: Contains a similar DBCO group but has an amine functional group instead of a TFP ester.
Uniqueness
Sulfo DBCO-PEG4-TFP ester is unique due to its combination of a DBCO group, a sulfate, and a TFP ester, which provides high water solubility, efficient labeling, and stable triazole linkages without the need for a copper catalyst .
Propiedades
Fórmula molecular |
C39H41F4N3O12S |
|---|---|
Peso molecular |
851.8 g/mol |
Nombre IUPAC |
1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-1-oxo-3-[3-[2-[2-[2-[3-oxo-3-(2,3,5,6-tetrafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propane-2-sulfonic acid |
InChI |
InChI=1S/C39H41F4N3O12S/c40-29-23-30(41)37(43)38(36(29)42)58-35(49)13-16-55-18-20-57-22-21-56-19-17-54-15-12-33(47)45-24-32(59(51,52)53)39(50)44-14-11-34(48)46-25-28-7-2-1-5-26(28)9-10-27-6-3-4-8-31(27)46/h1-8,23,32H,11-22,24-25H2,(H,44,50)(H,45,47)(H,51,52,53) |
Clave InChI |
ZUVGKZIBBJJSQX-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C(CNC(=O)CCOCCOCCOCCOCCC(=O)OC4=C(C(=CC(=C4F)F)F)F)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-5-[3-(trifluoromethyl)phenyl]-1H-pyrazole Hydrochloride](/img/structure/B13712930.png)






![2-[[2-[[5-Amino-1,5-dioxo-1-(1-oxopropan-2-ylamino)pentan-2-yl]amino]-1-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-oxoethyl]carbamoylamino]-4-methylpentanoic acid](/img/structure/B13712976.png)

![cis-4-[[(2,2-Difluoroethyl)(methyl)amino]methyl]cyclohexanamine](/img/structure/B13713003.png)
![[2R-[2alpha,2(S*),3alpha,6beta[2S*,3E,5E,7E,9S*,11R*,13R*,14R*,15E,17R*,19E/Z,21R*,22(1S*,3R*,4R*)]]]-1-[Oxo[tetrahydro-2-hydroxy-6-[14-hydroxy-22-(4-hydroxy-3-methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxo-3,5,7,15,19-docosapentaenyl]-3-methyl-2H-pyran-2-yl]acetyl]-2-piperidinecarboxylic Acid Monosodium Salt](/img/structure/B13713006.png)
![2-Bromo-6-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]benzyl Acetate](/img/structure/B13713017.png)

